

# What is the chemical structure of Bizine?

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## Compound of Interest

Compound Name: *Bizine*

Cat. No.: *B10764177*

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## A Technical Guide to the Chemical Structure and Activity of **Bizine**

This document provides a detailed overview of the chemical structure, properties, and biological activity of **Bizine**, a potent inhibitor of Lysine-Specific Demethylase 1 (LSD1). This guide is intended for researchers, scientists, and professionals in the field of drug development and epigenetic research.

## Introduction to Bizine

**Bizine** is the trivial name for the chemical compound N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide. It is a synthetic molecule and an analog of phenelzine, a known monoamine oxidase inhibitor. **Bizine** has been identified as a potent and selective inhibitor of Lysine-Specific Demethylase 1 (LSD1), an enzyme that plays a crucial role in epigenetic regulation by removing methyl groups from histone H3 at lysine 4 (H3K4) and lysine 9 (H3K9). Due to its role in gene expression, LSD1 is a significant target in cancer therapy and neurodegenerative diseases. **Bizine's** ability to selectively inhibit LSD1 makes it a valuable tool for research and a potential lead compound in drug discovery.<sup>[1][2][3]</sup>

## Chemical Structure and Identification

The chemical identity of **Bizine** is defined by its specific molecular structure and can be referenced by several standard chemical identifiers.

- IUPAC Name: N-[4-(2-hydrazinylethyl)phenyl]-4-phenylbutanamide<sup>[1]</sup>
- Molecular Formula: C<sub>18</sub>H<sub>23</sub>N<sub>3</sub>O<sup>[1][2][3]</sup>

- CAS Number: 1591932-50-1[1][3]
- Molecular Weight: 297.4 g/mol [1][3]
- Synonyms: **Bizine** Dihydrochloride, N-[4-(2-hydrazinylethyl)phenyl]-benzenebutanamide[1]

The structure consists of a phenylbutanamide core linked to a phenylethylhydrazine moiety. This specific arrangement is critical for its selective binding and inhibition of the LSD1 enzyme.

## Physicochemical and Pharmacological Data

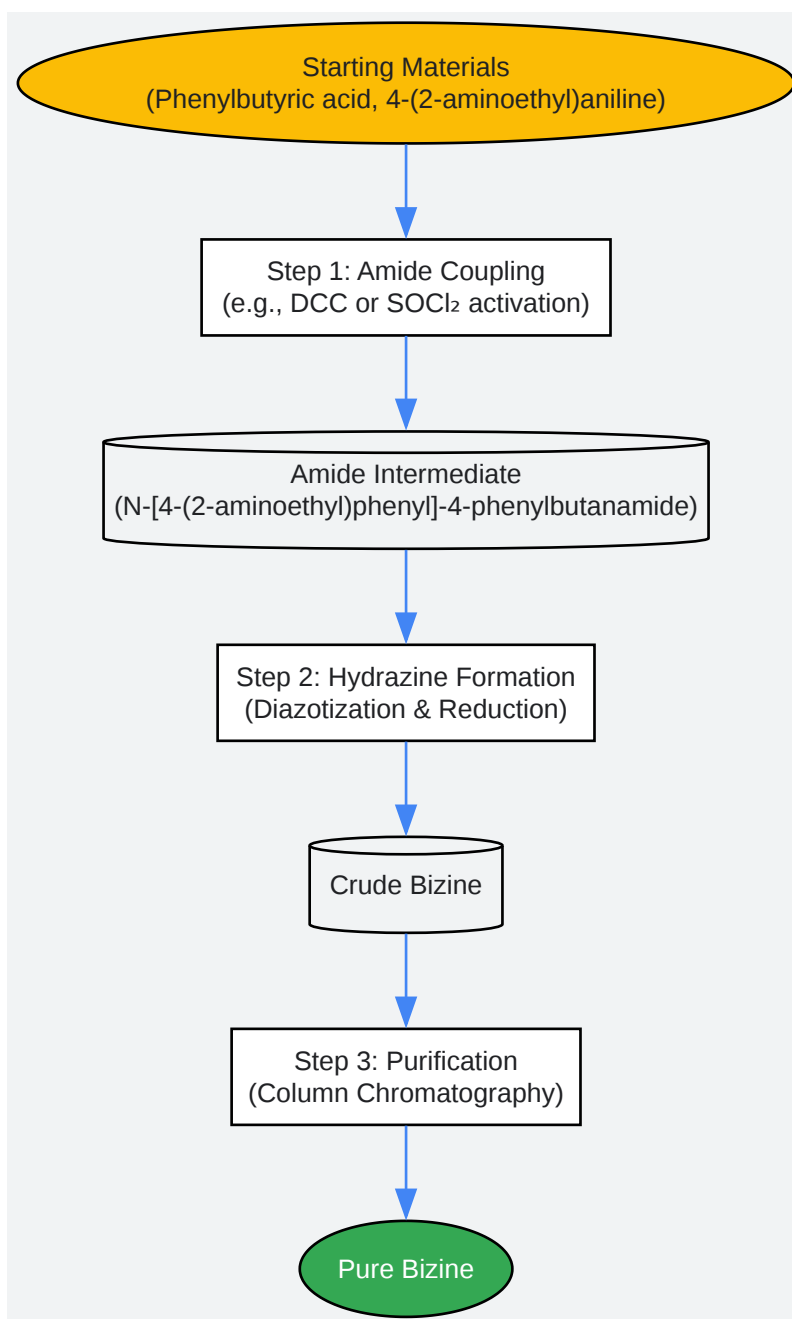
The following table summarizes key quantitative data regarding the properties and activity of **Bizine**.

Property	Value	Reference
Molecular Formula	C <sub>18</sub> H <sub>23</sub> N <sub>3</sub> O	[1][2][3]
Molecular Weight	297.4 g/mol	[1][3]
LSD1 K <sub>i</sub> (inact)	59 nM	[3]
EC <sub>50</sub> (LNCaP cells)	~2 µM (for H3K4 dimethylation)	[3]
Selectivity vs MAO-A	23-fold	[3]
Selectivity vs MAO-B	63-fold	[3]
Selectivity vs LSD2	>100-fold	[3]
Solubility	DMF: 20 mg/ml; DMSO: 25 mg/ml	[3]

## Mechanism of Action: LSD1 Inhibition

**Bizine** functions as an irreversible inhibitor of LSD1. The enzyme LSD1, in complex with its co-repressor CoREST, removes methyl marks from dimethylated histone H3 lysine 4 (H3K4me<sub>2</sub>), leading to transcriptional repression. **Bizine**'s hydrazine group is thought to form a covalent adduct with the FAD cofactor in the active site of LSD1, thereby inactivating the enzyme. This

inactivation leads to an accumulation of H3K4me2, which is a mark associated with active gene transcription. In cancer cells, this can lead to the re-expression of tumor suppressor genes. In neurons, **Bizine** has been shown to protect against oxidative stress.[2][3]



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